Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a cyano group, a keto group, and an ester group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, leading to the formation of the intermediate 2-phenyl-3,5-dioxo-1,4-dihydropyridine. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds.
Scientific Research Applications
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate exerts its effects is largely dependent on its interaction with biological targets. The cyano and keto groups can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate can be compared with other pyridine derivatives such as:
Ethyl 2-cyano-3,5-dioxo-1,4-dihydropyridine-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
2-Phenyl-3,5-dioxo-1,4-dihydropyridine-4-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 5-cyano-6-oxo-2-phenyl-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)12-8-11(9-16)14(18)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDJAMGJLOJKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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